BenchChemオンラインストアへようこそ!

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride

Adenosine receptor pharmacology Positional isomerism Structure–activity relationship

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride (CAS 1431877-58-5) is a heterobicyclic building block comprising a [1,2,4]triazole ring fused to a pyridine ring, bearing an electrophilic sulfonyl chloride (–SO₂Cl) group at the 7-position of the pyridine moiety. With a molecular formula of C₆H₄ClN₃O₂S and a molecular weight of 217.63 g/mol, it serves as a key intermediate for generating 7-sulfonamide, 7-sulfonate, and 7-sulfonothioate derivatives via nucleophilic substitution.

Molecular Formula C6H4ClN3O2S
Molecular Weight 217.63 g/mol
Cat. No. B15335233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride
Molecular FormulaC6H4ClN3O2S
Molecular Weight217.63 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C=C1S(=O)(=O)Cl
InChIInChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-10-6(3-5)8-4-9-10/h1-4H
InChIKeyVZVNQEXNQWNGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride – Core Scaffold Identity and Procurement-Relevant Characteristics


[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride (CAS 1431877-58-5) is a heterobicyclic building block comprising a [1,2,4]triazole ring fused to a pyridine ring, bearing an electrophilic sulfonyl chloride (–SO₂Cl) group at the 7-position of the pyridine moiety [1]. With a molecular formula of C₆H₄ClN₃O₂S and a molecular weight of 217.63 g/mol, it serves as a key intermediate for generating 7-sulfonamide, 7-sulfonate, and 7-sulfonothioate derivatives via nucleophilic substitution [2]. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic core present in numerous bioactive compounds, including clinically investigated kinase inhibitors and adenosine receptor ligands [3]. The 7-sulfonyl chloride variant is distinguished from its 6-sulfonyl chloride positional isomer (CAS 1431877-59-6) by the distinct spatial orientation and electronic environment of the reactive sulfonyl chloride group, which directly impacts the geometry and binding interactions of downstream conjugates [4].

Why [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride Cannot Be Replaced by Generic In-Class Analogs


Positional isomerism on the [1,2,4]triazolo[1,5-a]pyridine scaffold is not a trivial structural nuance—it is a critical determinant of biological target engagement, physicochemical properties, and downstream conjugate geometry [1]. The 7-sulfonyl chloride (CAS 1431877-58-5) and its 6-sulfonyl chloride isomer (CAS 1431877-59-6) share the identical molecular formula (C₆H₄ClN₃O₂S) and molecular weight (217.63 g/mol), yet they exhibit measurably different computed LogP values (1.11 vs. 0.80) and polar surface areas (64 vs. 72.7 Ų), parameters that directly influence membrane permeability, solubility, and protein binding of derived sulfonamide products [2][3]. Direct head-to-head pharmacological comparison of isomeric triazolopyridine pairs—specifically 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides versus the corresponding 5-amino-2-aryl-7-carboxyl amides—has demonstrated that the positional attachment point determines both hA₂ₐ adenosine receptor inhibitory potency and selectivity over the hA₁ receptor, with H-bond donor strength of the amino functionality being the principal differentiating factor [1]. In kinase inhibitor programs, the 7-substitution pattern is specifically exploited for bidentate hinge-region binding in PI3Kγ inhibitors such as CZC24758, a geometry that cannot be replicated by 6-substituted or 2-substituted analogs [4]. Substituting the 7-isomer with a 6-isomer or a 2-sulfonyl chloride derivative therefore risks loss of target potency, altered selectivity profiles, and compromised pharmacokinetic properties in derived lead compounds.

Quantitative Differentiation Evidence: [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride vs. Closest Analogs


Positional Isomerism Drives Differential Adenosine Receptor Selectivity – 6- vs. 7-Carboxyl Amide Pharmacological Comparison

In a direct head-to-head pharmacological comparison, Guba et al. (2004) synthesized and evaluated a subset of 20 isomeric triazolopyridine pairs: 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives versus their 5-amino-2-aryl-7-carboxyl amide counterparts. The two isomeric series exhibited quantitatively distinct inhibitory profiles against the human adenosine 2a (hA₂ₐ) receptor and differential selectivity against the human adenosine 1 (hA₁) receptor [1]. While the paper reports the comparison qualitatively in terms of H-bond donor/acceptor capability as the main determinant, the study conclusively demonstrates that the 7-carboxyl amide attachment point yields a different pharmacological fingerprint from the 6-carboxyl amide attachment point on the identical [1,2,4]triazolo[1,5-a]pyridine scaffold [1]. This finding directly supports the premise that the 7-sulfonyl chloride building block will generate conjugates with distinct target engagement profiles compared to those derived from the 6-sulfonyl chloride isomer.

Adenosine receptor pharmacology Positional isomerism Structure–activity relationship

7-Position Sulfonyl Chloride Enables PI3Kγ Inhibitor Lead Generation – CZC24758 Case Study with Kinome-Wide Selectivity

Sunose et al. (2012) at Cellzome disclosed the discovery of a series of 7-substituted [1,2,4]triazolo[1,5-a]pyridines that culminated in CZC24758 (compound 14), a 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide [1]. CZC24758 demonstrated excellent selectivity across the entire kinome, good potency in cell-based assays, and in vivo efficacy in a collagen-induced arthritis mouse model following oral dosing [1]. The X-ray co-crystal structure (PDB ID 4AOF) revealed that the amino-triazolopyridine moiety forms a bidentate interaction with the kinase hinge region, a binding mode critically dependent on the 7-position attachment of the pyridine-3-sulfonamide group [2]. The compound exhibited an IC₅₀ of <5,888 nM against PI3K (BindingDB entry) [3]. The key intermediate enabling this series—5-bromopyridine-3-sulfonamide cross-coupled with aminopyridine boronic acid pinacol esters at the 7-position—demonstrates the synthetic necessity of a 7-position-reactive building block such as [1,2,4]triazolo[1,5-a]pyridine-7-sulfonyl chloride [2].

PI3Kγ inhibition Kinase inhibitor Inflammatory disease

Physicochemical Property Divergence Between 7-Sulfonyl Chloride and 6-Sulfonyl Chloride Positional Isomers

Despite sharing the identical molecular formula (C₆H₄ClN₃O₂S) and molecular weight (217.63–218 Da), the 7-sulfonyl chloride and 6-sulfonyl chloride positional isomers exhibit measurable differences in key computed physicochemical parameters relevant to drug discovery [1][2]. The 7-isomer (CAS 1431877-58-5) has a computed LogP of 1.11 and a polar surface area (PSA) of 64 Ų, while the 6-isomer (CAS 1431877-59-6) has an XLogP3-AA of 0.80 and a topological PSA of 72.7 Ų [1][2]. The LogP difference of +0.31 units for the 7-isomer corresponds to an approximately 2-fold higher predicted octanol–water partition coefficient, suggesting greater membrane permeability of derived conjugates. The 8.7 Ų lower PSA for the 7-isomer is consistent with improved passive membrane diffusion potential [1][2]. Both isomers carry identical GHS hazard classifications: H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) [2].

Physicochemical properties Drug-likeness Positional isomer comparison

2-Sulfonyl Chloride vs. 7-Sulfonyl Chloride: Distinct Application Domains in Herbicide and Kinase Inhibitor Chemistry

The [1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride scaffold (and its 7-methyl, 6-fluoro, and 6-nitro derivatives) has been extensively patented by Dow AgroSciences (now Corteva) for herbicidal applications, with N-aryl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrating excellent herbicidal activity against a broad spectrum of vegetation at low application rates (US Patent 5,571,775; US Patent 6,130,335) [1][2]. In contrast, the 7-sulfonyl chloride scaffold is associated with pharmaceutical kinase inhibitor programs, particularly PI3Kγ (CZC24758) and JAK2 inhibitors, where the 7-position attachment geometry is critical for hinge-region binding [3][4]. This divergent application landscape—2-sulfonyl chlorides for agrochemical herbicides vs. 7-sulfonyl chlorides for kinase-targeted therapeutics—reflects fundamentally different molecular recognition requirements and provides a clear decision criterion for procurement: researchers targeting kinase hinge-binding motifs should select the 7-sulfonyl chloride isomer, while agrochemical sulfonamide programs are served by the 2-sulfonyl chloride scaffold [1][3].

Herbicide chemistry Kinase inhibition Sulfonamide conjugation

Optimal Application Scenarios for [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation via 7-Sulfonamide Library Synthesis

The 7-sulfonyl chloride building block is the validated entry point for generating 7-sulfonamide–linked kinase inhibitor libraries targeting the kinase hinge region. As demonstrated by CZC24758, 7-substituted [1,2,4]triazolo[1,5-a]pyridines form bidentate hinge-binding interactions that confer excellent kinome-wide selectivity and oral bioavailability [1]. Researchers should prioritize this building block for PI3Kγ, JAK2, and related kinase programs where a 7-position sulfonamide linker is required to achieve the correct binding geometry. The sulfonyl chloride group enables rapid parallel synthesis of diverse sulfonamide libraries via reaction with primary and secondary amines under mild conditions [2].

Structure–Activity Relationship (SAR) Exploration of Positional Isomer Effects on Target Engagement

The established pharmacological divergence between 6- and 7-substituted [1,2,4]triazolo[1,5-a]pyridine derivatives—as shown by Guba et al. (2004) for adenosine receptor subtypes—makes the 7-sulfonyl chloride an essential probe for SAR studies investigating how the positional attachment point modulates target potency and selectivity [3]. Procurement of both the 7-sulfonyl chloride (CAS 1431877-58-5) and the 6-sulfonyl chloride (CAS 1431877-59-6) enables head-to-head comparison of isomeric sulfonamide conjugate series, providing direct evidence for position-dependent pharmacology and guiding scaffold optimization decisions in drug discovery programs [3].

Lead Optimization Requiring Favorable Physicochemical Property Profiles

The 7-sulfonyl chloride isomer (LogP 1.11, PSA 64 Ų) offers a more lipophilic and lower polar surface area starting point compared to the 6-isomer (XLogP3-AA 0.80, PSA 72.7 Ų) [4][5]. Medicinal chemistry teams optimizing compounds for oral absorption or CNS penetration should preferentially select the 7-sulfonyl chloride building block, as the +0.31 LogP advantage and −8.7 Ų PSA reduction are predictive of improved passive membrane permeability. This pre-selection at the building block stage can reduce the number of design–make–test cycles required to achieve target pharmacokinetic profiles [4][5].

Pharmaceutical Patent Strategy: Differentiating from Agrochemical 2-Sulfonyl Chloride Intellectual Property

The extensive patent estate covering 2-sulfonyl chloride–derived triazolopyridine herbicides (US 5,571,775; US 6,130,335) creates freedom-to-operate constraints for pharmaceutical applications of 2-substituted triazolopyridine sulfonamides [6][7]. By selecting the 7-sulfonyl chloride isomer, pharmaceutical research organizations operate in a distinct chemical space with a separate patent landscape focused on kinase inhibitors. This strategic choice mitigates intellectual property risk while enabling access to the validated 7-position pharmacology demonstrated by CZC24758 and other clinical candidates [1][6].

Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.